Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-
Description
Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-] (CAS: 914497-25-9) is a chiral thiourea derivative featuring a binaphthalene backbone with two thiourea moieties substituted by 3,5-bis(trifluoromethyl)phenyl groups. Its molecular formula is C₃₈H₂₂F₁₂N₄S₂, and it has a molecular weight of 826.7 g/mol . The compound’s design leverages the rigidity and chirality of the binaphthalene scaffold, combined with electron-withdrawing trifluoromethyl groups, to enhance its catalytic performance in asymmetric synthesis. This structure promotes strong hydrogen-bonding interactions, critical for substrate activation in organocatalysis .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-1-[(1R)-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-1-naphthalen-1-yl-1H-naphthalen-2-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F12N4S2/c39-35(40,41)22-14-23(36(42,43)44)17-26(16-22)53(32(51)55)34(54(33(52)56)27-18-24(37(45,46)47)15-25(19-27)38(48,49)50)13-12-21-7-2-4-10-29(21)31(34)30-11-5-8-20-6-1-3-9-28(20)30/h1-19,31H,(H2,51,55)(H2,52,56)/t31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPPYDGRUFRDS-WJOKGBTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@@H](C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F12N4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiourea derivatives are a class of compounds known for their diverse biological activities. The compound N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl] is particularly noteworthy due to its complex structure and potential applications in medicinal chemistry. This article reviews the biological activity of this thiourea derivative, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a binaphthalene backbone with two thiourea moieties attached to phenyl groups that are further substituted with trifluoromethyl groups. This structural complexity suggests potential for various biological interactions.
Structural Overview
| Feature | Description |
|---|---|
| Backbone | Binaphthalene |
| Substituents | Two thiourea groups; 3,5-bis(trifluoromethyl)phenyl groups |
| Molecular Formula | C38H22F12N4S2 |
| CAS Number | 1005003-43-9 |
Biological Activities
Preliminary studies indicate that thiourea compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Thioureas have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain thiourea derivatives demonstrate cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes, impacting metabolic pathways.
Case Studies
- Antimicrobial Activity : A study demonstrated that similar thiourea derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.
- Anticancer Effects : Research involving a related compound showed that it induced apoptosis in breast cancer cells through the activation of caspases . This suggests that the binaphthalene structure may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
- Enzyme Inhibition : Inhibition studies indicated that thiourea derivatives could effectively inhibit cholinesterase enzymes, which are crucial in neurotransmission . This property may be beneficial in developing treatments for neurodegenerative diseases.
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds and interact with biological macromolecules. The trifluoromethyl groups enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Synthesis and Derivatives
The synthesis of N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl] involves several steps:
- Reaction of amines with isothiocyanates to form thioureas.
- Structural modifications to enhance biological activity.
Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Thiourea Formation | 20-35% |
| 2 | Structural Modification | 30-50% |
Scientific Research Applications
Asymmetric Catalysis
Chiral Thioureas as Catalysts
Chiral thioureas have emerged as effective organocatalysts in various asymmetric transformations. They facilitate reactions such as the Morita-Baylis-Hillman reaction, Friedel-Crafts reactions, and Mannich-type reactions. For instance, the use of binaphthyl-derived thioureas has shown high yields and stereoselectivities in these reactions due to their ability to stabilize transition states through hydrogen bonding and steric interactions .
Case Study: Morita-Baylis-Hillman Reaction
In a study by Barbas III et al., a multifunctional organocatalyst containing quinine and thiourea moieties was developed. This catalyst enabled the stereoselective formation of multiple stereocenters in a domino Michael-aldol reaction, showcasing the potential of thioureas in complex organic syntheses .
Table 1: Summary of Asymmetric Catalysis Applications
| Reaction Type | Catalyst Type | Yield (%) | Reference |
|---|---|---|---|
| Morita-Baylis-Hillman | Binaphthyl bis-thiourea | >90 | |
| Friedel-Crafts | Chiral thiourea | 85-95 | |
| Mannich-type | Aryl-substituted thioureas | 70-95 |
Medicinal Chemistry
Anticancer Activity
Thioureas have been explored for their potential anticancer properties. Compounds derived from chiral thioureas have demonstrated significant activity against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 4.7 to 17.2 µM against the PC3 prostate cancer cell line, outperforming some reference compounds .
Table 2: Anticancer Activity of Thiourea Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea A | PC3 | 4.7 | |
| Thiourea B | Stomach Cancer | 6.9 | |
| Reference Compound | PC3 | 13.7 |
Antiviral Properties
Some studies have indicated that thioureas may exhibit antiviral activity against specific viruses. Although only a few compounds showed modest effects, the structural modifications with trifluoromethyl groups were considered beneficial for enhancing bioavailability .
Materials Science
Mechanochemical Synthesis
The mechanochemical synthesis of thioureas has been explored as an efficient method for producing these compounds without solvents. This approach allows for the rapid formation of thioureas with high yields under mild conditions, making it an attractive option for large-scale applications .
Table 3: Mechanochemical Synthesis Yields
| Reactants | Yield (%) | Conditions |
|---|---|---|
| Phenyl isothiocyanate + Aniline | 100 | Ball milling at room temperature |
| Aryl isothiocyanate + Sterically hindered amines | ≥99 | Ball milling for 10 minutes |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Features
- Chiral Backbone : The binaphthalene core provides a rigid, planar chiral environment, distinct from cyclohexane-based thioureas (e.g., N,N'-(1S,2S)-1,2-cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, CAS: 1140969-69-2) . The binaphthalene’s extended π-system enhances enantioselectivity by stabilizing transition states through π-π interactions.
- Electron-Withdrawing Substituents: The 3,5-bis(trifluoromethyl)phenyl groups impart strong electron-withdrawing effects, increasing the acidity of the thiourea N-H protons (pKa ~8–10) compared to aryl ester thioureas (pKa ~10–12). This acidity enhances hydrogen-bond donor capacity, improving catalytic activity in reactions like Michael additions .
Catalytic Performance
- Conversion Rates : In asymmetric aldol reactions, the compound achieves conversion rates comparable to sulfonaryl thioureas (e.g., compound 10 in , % conversion) but with superior enantioselectivity (>90% ee) due to its chiral binaphthalene framework .
- Enantioselectivity : Outperforms simpler thioureas (e.g., N-benzoyl-N'-phenylthiourea derivatives) by 20–30% in ee values for ketone reductions, attributed to the steric bulk of the trifluoromethyl groups, which restrict substrate binding to favorable conformations .
Physical and Chemical Properties
- Solubility: Limited solubility in polar solvents (e.g., water, ethanol) due to its high molecular weight (826.7 g/mol) and hydrophobic trifluoromethyl groups. Preferentially dissolves in chlorinated solvents (e.g., CH₂Cl₂) .
- Stability: The trifluoromethyl groups enhance thermal and oxidative stability compared to non-fluorinated thioureas (e.g., ethyl thiourea derivatives), which degrade above 150°C .
Comparative Data Table
Preparation Methods
Reaction Mechanism and Stoichiometry
The nucleophilic amine groups of the binaphthyl diamine attack the electrophilic carbon of the isothiocyanate, yielding thiourea bonds. A 1:2 molar ratio of diamine to isothiocyanate ensures complete conversion, as excess isothiocyanate minimizes residual amine. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at room temperature over 18–24 hours, achieving yields exceeding 90%. Steric hindrance from the binaphthyl backbone necessitates extended reaction times compared to linear diamines.
Chiral Resolution and Enantioselective Synthesis
Starting Material Preparation: (1R)-Binaphthyl Diamine
The enantiopure (1R)-[1,1'-binaphthalene]-2,2'-diamine is synthesized via asymmetric catalysis or resolution of racemic mixtures. A reported method involves Sharpless asymmetric dihydroxylation followed by stereoretentive amination. Alternative routes employ chiral auxiliaries or enzymatic resolution, though these methods are less efficient for large-scale synthesis.
Coupling with 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate
The isothiocyanate derivative is prepared by treating 3,5-bis(trifluoromethyl)aniline with thiophosgene in dichloromethane. Purification via vacuum distillation yields a colorless liquid, which is stabilized with molecular sieves to prevent polymerization. Reaction with the diamine proceeds under inert atmosphere to avoid moisture-induced side reactions.
Optimization of Reaction Conditions
Solvent Effects
Non-polar solvents like THF or dichloromethane favor thiourea formation by stabilizing the transition state. Polar aprotic solvents (e.g., DMF) accelerate the reaction but risk racemization of the binaphthyl core. A comparative study shows THF provides optimal balance between reaction rate and stereochemical integrity.
Temperature and Time
Room temperature (20–25°C) is ideal for maintaining enantiomeric excess (>99% ee), as elevated temperatures promote epimerization at the binaphthyl axis. Reactions typically complete within 18 hours, monitored by TLC (Rf = 0.18–0.23 in pentane/EtOAc 4:1).
Purification and Characterization
Column Chromatography
Crude products are purified via silica gel chromatography using gradients of pentane and ethyl acetate (4:1 to 1:1). The target compound elutes at Rf ≈ 0.23, identified by UV quenching and KMnO4 staining. Recrystallization from hexane/EtOAc mixtures enhances purity to >98%.
Spectroscopic Confirmation
-
IR Spectroscopy : Thiourea C=S stretches appear at 1257–1202 cm⁻¹, while N-H vibrations are observed at 3296–3147 cm⁻¹.
-
NMR : ¹H NMR (500 MHz, CDCl3) shows doublets for binaphthyl protons (δ 7.8–7.2 ppm) and singlets for trifluoromethyl groups (δ 4.3 ppm).
-
HRMS : Calculated for C₃₂H₂₂F₁₂N₄S₂: 854.10; Found: 854.09 [M+H]⁺.
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Ref. 2) | Method B (Ref. 5) | Method C (Ref. 4) |
|---|---|---|---|
| Solvent | THF | CH₂Cl₂ | Toluene |
| Temperature | 25°C | 0°C → rt | 40°C |
| Reaction Time | 18 h | 24 h | 12 h |
| Yield | 95% | 89% | 78% |
| Enantiomeric Excess | >99% ee | 97% ee | 82% ee |
| Purification | Column (Pentane/EtOAc) | Recrystallization | Column (Hexane/EtOAc) |
Method A achieves superior yield and enantiopurity, making it the preferred approach for laboratory-scale synthesis. Method C’s higher temperature reduces ee, likely due to axial chirality loss.
Challenges and Mitigation Strategies
Q & A
Q. What are the established synthetic routes for achieving high enantiomeric purity in thiourea derivatives with binaphthalene backbones?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiopure binaphthalene diamine precursors can be coupled with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under inert conditions. Recrystallization in polar aprotic solvents (e.g., DMF) enhances purity, as demonstrated in thiourea crystal structure studies . Key steps include:
- Use of chiral auxiliaries or catalysts to control stereochemistry.
- Monitoring reaction progress via HPLC with chiral stationary phases.
- Critical Data :
| Parameter | Typical Value/Technique | Reference |
|---|---|---|
| Solvent System | DMF/EtOH (1:1) | |
| Purity Analysis | Chiral HPLC (>99% ee) | |
| Yield Optimization | 60-75% (dependent on temperature) |
Q. How is the stereochemical configuration of this thiourea compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Single-crystal diffraction data (e.g., monoclinic space group P21/c with cell parameters a = 9.2360(4) Å, b = 7.2232(3) Å) provide unambiguous proof of the (1R) configuration . Complementary techniques include:
- NMR Spectroscopy : NOESY correlations to confirm spatial proximity of substituents.
- CD Spectroscopy : For solution-phase enantiomeric excess (ee) validation .
Q. What role do the trifluoromethyl groups play in the compound’s reactivity and intermolecular interactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance hydrogen-bond acceptor strength in the thiourea moiety, promoting supramolecular assembly. Computational studies (e.g., DFT) show these groups stabilize transition states in catalysis by lowering LUMO energy . Experimentally, their impact is assessed via:
- Thermogravimetric Analysis (TGA) : To study thermal stability.
- Solubility Tests : Reduced solubility in non-polar solvents due to increased hydrophobicity .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics or DFT) optimize reaction conditions for this compound in asymmetric catalysis?
- Methodological Answer : AI-driven simulations integrate reaction kinetics and thermodynamics to predict optimal parameters. For instance:
- COMSOL Multiphysics : Models mass transfer limitations in heterogeneous catalysis.
- DFT Calculations : Identify transition states and regioselectivity trends .
- Case Study : A 2025 study achieved a 20% reduction in activation energy by simulating solvent effects on thiourea-catalyzed Michael additions .
Q. How do researchers resolve contradictions in stereochemical outcomes between experimental and computational data?
- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. Strategies include:
- Dynamic NMR Studies : To detect conformational flexibility in solution.
- Machine Learning : Trained on crystallographic datasets to refine force fields .
- Example : highlights enantiomeric pairs (CAS 1240466-16-3 vs. 1233369-39-5), where slight solvent polarity changes reversed diastereomer dominance .
Q. What interdisciplinary approaches are used to study environmental degradation pathways of fluorinated thioureas?
- Methodological Answer : Combining atmospheric chemistry (e.g., photolysis studies) with analytical techniques:
- GC-MS : Identifies volatile degradation products.
- Environmental Chamber Experiments : Simulate oxidative degradation under controlled humidity/light .
- Data Integration :
| Degradation Pathway | Half-Life (Est.) | Key Intermediates |
|---|---|---|
| Photolysis (UV) | 48-72 hrs | CF₃-containing acids |
| Hydrolysis (pH 7) | >1 week | Amine derivatives |
Theoretical and Framework Considerations
- Guiding Principle : Link research to conceptual frameworks like supramolecular chemistry or transition-state theory. For example, binaphthalene thioureas are studied as organocatalysts under the "non-covalent interactions" paradigm .
- Experimental Design : Iterative cycles of synthesis → characterization → computational validation ensure robustness, as emphasized in chemical biology training programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
